(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid A key intermediate in the manufacturing of Cephalosporin compounds.
Brand Name: Vulcanchem
CAS No.: 79349-82-9
VCID: VC21343418
InChI: InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5-,8-/m1/s1
SMILES: C=CC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-]
Molecular Formula: C9H10N2O3S
Molecular Weight: 226.25 g/mol

(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 79349-82-9

Cat. No.: VC21343418

Molecular Formula: C9H10N2O3S

Molecular Weight: 226.25 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 79349-82-9

CAS No. 79349-82-9
Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
IUPAC Name (6R,7R)-7-azaniumyl-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5-,8-/m1/s1
Standard InChI Key GQLGFBRMCCVQLU-SVGQVSJJSA-N
Isomeric SMILES C=CC1=C(N2[C@@H]([C@@H](C2=O)[NH3+])SC1)C(=O)[O-]
SMILES C=CC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-]
Canonical SMILES C=CC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-]
Appearance White to Pale Yellow Solid
Melting Point 215-220°C

(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, referenced in chemical databases by its CAS number 79349-82-9, represents a significant compound in pharmaceutical research and development . This compound belongs to the beta-lactam family of compounds, specifically within the cephalosporin class, which are known for their antimicrobial properties. The molecular structure features a bicyclic system with a beta-lactam ring fused to a six-membered ring containing a sulfur atom (thia), with amino and carboxylic acid functional groups at strategic positions that contribute to its biological activity.

The chemical entity is also referred to by its abbreviated name 7-AVCA in scientific literature and commercial contexts, though per the user's requirements, this full chemical name will be used throughout this document . The EINECS (European Inventory of Existing Commercial Chemical Substances) number associated with this compound is 438-350-5, providing an additional identifier within regulatory frameworks . This compound serves as an important intermediate in the production of various cephalosporin antibiotics, making it a valuable subject for detailed chemical analysis.

Molecular Specifications

The exact chemical composition and structural parameters of (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid are critical for understanding its role in pharmaceutical applications. The molecular formula is C9H10N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific ratios that contribute to its unique chemical properties and reactivity . The molecular weight of 226.25200 daltons places it in the category of relatively small molecules, which is typical for pharmaceutical intermediates and active ingredients .

Physical and Chemical Properties

The physical and chemical characteristics of (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid are essential for its identification, quality control, and appropriate handling in research and manufacturing settings. Comprehensive data collection reveals a consistent profile of properties that distinguish this compound from related chemical entities.

Physical State and Appearance

(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically presents as a white to yellowish crystalline powder, a physical form that facilitates its handling and incorporation into various pharmaceutical formulations . The crystalline nature also contributes to its stability under appropriate storage conditions, which is a desirable characteristic for compounds used in pharmaceutical research and manufacturing.

Thermodynamic Properties

This compound exhibits distinct thermodynamic properties that are relevant to its processing, storage, and stability. The documented thermal parameters include a boiling point of 540.7°C at 760 mmHg, indicating high thermal stability, and a melting point range of 215-220°C . The relatively high flash point of 280.8°C suggests a low risk of ignition under normal handling conditions, though standard safety precautions should still be observed .

These thermal properties inform processing decisions during manufacturing and formulation, as they define the temperature ranges within which the compound remains stable and retains its chemical integrity. The density measurement of 1.55 g/cm³ provides additional information for volumetric calculations in manufacturing settings .

Optical Properties

The refractive index of (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been measured at 1.696, an optical property that can be used as an additional parameter for identity confirmation and purity assessment . This value reflects the compound's interaction with light and can be incorporated into analytical methods for its identification and quantification.

PropertyValueReference
AppearanceWhite or yellow crystalline powder
Molecular FormulaC9H10N2O3S
Molecular Weight226.25200
Density1.55 g/cm³
Boiling Point540.7°C at 760 mmHg
Melting Point215-220°C
Flash Point280.8°C
Refractive Index1.696
Standard Purity≥99.00%

This comprehensive property profile is essential for the characterization and quality control of the compound in research, development, and manufacturing contexts.

Pharmaceutical Applications

The utility of (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid extends across multiple domains within pharmaceutical research and development, with particular significance in the production and quality control of cephalosporin antibiotics. Its applications demonstrate the compound's importance in ensuring pharmaceutical quality and regulatory compliance.

(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can function as a working standard or secondary reference standard in analytical chemistry applications relevant to pharmaceutical research and quality control . This use may require additional internal validation in accordance with FDA regulations, emphasizing the compound's integration into formalized quality control procedures.

The compound is related to the antibiotic Cefadroxil, providing further context for its application in pharmaceutical research . As an impurity or intermediate related to this established antibiotic, it plays a role in ensuring the purity and efficacy of the final pharmaceutical product.

Cephalosporin Synthesis

Beyond analytical and regulatory applications, (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid serves as a significant intermediate in the production of Cephalosporin compounds . This functional role in pharmaceutical synthesis highlights its value in the manufacturing pipeline for important antibiotic medications.

The compound has also been identified as an impurity associated with Cefdinir, specifically labeled as Cefdinir impurity 3 or Cefdinir CP Impurity C, which further establishes its relevance in the context of cephalosporin antibiotic manufacturing and quality control .

Synthesis Methods

The synthesis of (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can be achieved through multiple routes, each with distinctive reaction conditions, reagents, and yield outcomes. Documentation of these synthetic pathways provides valuable information for researchers and manufacturers seeking to produce or utilize this compound.

Acetic Acid in Phenol Method

One documented synthesis approach involves the use of acetic acid in phenol as the reaction medium, conducted at a moderate temperature of 35°C for a duration of 6 hours . This method employs a starting material designated as GVNA, with the reaction involving temperature-controlled conditions and mechanical stirring.

The detailed procedure involves placing 25.5g (0.05 mol) of GVNA in a 1,000 mL three-neck flask equipped with a thermometer and mechanical stirrer, followed by the addition of 300g phenol and 2.8g acetic acid, with the mixture maintained at 35°C . After completion of the reaction over six hours, the reaction mixture is gradually poured into a solution containing sodium bicarbonate, purified water, and butyl acetate (5g purified water, 200ml purified water, and 200ml butyl acetate) .

The aqueous layer is extracted twice with 50mL butyl acetate, and the water layer is collected and placed in a 500ml reaction flask . After stirring the reaction mixture at room temperature for 2 hours, 4g of immobilized acyl transferase PGA-450 is added, followed by dropwise addition of 15% sodium carbonate solution to maintain a pH of 8.0-8.2 . The reaction progress is monitored by HPLC, with completion indicated when GVNA is less than 0.5% .

The enzyme is recovered through filtration, and the filtrate is collected and adjusted to pH 3.4 using 10% acid . The filter cake is washed with 50ml acetone and dried, yielding 10.7g of the product with a yield of 93.8% calculated based on GVNA .

Solid Superacid Catalyst Method

An alternative synthesis approach employs a solid superacid catalyst, specifically SO₄²⁻/SnO₂-ZnO, in acetonitrile at 50°C for a reaction time of 1 hour . This method begins with 46mg (0.1mmol) of 7-phenyl-acetylamino-3-vinyl-4-amino cephalosporin p-methoxybenzyl ester in a 50ml three-neck flask, combined with 46mg of the solid superacid catalyst SO₄²⁻/SnO₂-ZnO, 46mg dichlorohexane, 46mg isoamyl acetate, and 138mg acetonitrile .

After conducting the reaction at 50°C for 1 hour, the reaction solution is cooled to room temperature and decolorized with 10mg activated carbon . Filtration followed by concentration of the filtrate yields 18.5 mg of a pale yellow solid, representing a yield of 82% .

Comparison of Synthesis Methods

The following table presents a comparative analysis of the documented synthesis methods for (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid:

MethodReaction ConditionsDurationYieldKey ReagentsReference
Acetic Acid in Phenol35°C6 hours93.8%GVNA, phenol, acetic acid, immobilized acyl transferase PGA-450
Solid Superacid Catalyst50°C1 hour82%7-phenyl-acetylamino-3-vinyl-4-amino cephalosporin p-methoxybenzyl ester, SO₄²⁻/SnO₂-ZnO, acetonitrile

This comparison reveals that while the acetic acid in phenol method achieves a higher yield, the solid superacid catalyst method offers a significantly shorter reaction time, presenting researchers with options that may be selected based on specific priorities regarding yield, time efficiency, and available starting materials.

(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid represents a significant compound in pharmaceutical research and development, particularly in the domain of cephalosporin antibiotics. Its roles span from being a key intermediate in synthesis pathways to serving as a reference standard in analytical and regulatory applications.

The comprehensive profile of this compound, encompassing its chemical identity, physical and chemical properties, pharmaceutical applications, synthesis methods, and storage requirements, provides a foundation for its effective utilization in research, quality control, and manufacturing contexts. The documented synthesis pathways, with yields ranging from 82% to 93.8%, offer options for researchers based on specific requirements regarding efficiency and available resources.

The importance of (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid in impurity profiling for drugs like Cefadroxil and Cefdinir underscores its integration into pharmaceutical quality control frameworks and regulatory compliance processes. As research in pharmaceutical chemistry continues to evolve, this compound is likely to maintain its significance in ensuring the quality, safety, and efficacy of cephalosporin antibiotics.

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